2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide for systematic SAR and target engagement studies. The 2,6-diethylphenyl amide terminus is a critical selectivity determinant, with evidence showing that subtle alterations in this motif can shift IC50 values by >100-fold and invert chemokine receptor selectivity []. This compound serves as a high-logP probe for permeability assays and complements polar heterocyclic amide analogs in antimicrobial screening cascades. Designated exclusively for non-human research, it simplifies import/export compliance for academic screening collections.

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
Cat. No. B4831670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide
Molecular FormulaC19H20N2OS2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C19H20N2OS2/c1-3-13-8-7-9-14(4-2)18(13)21-17(22)12-23-19-20-15-10-5-6-11-16(15)24-19/h5-11H,3-4,12H2,1-2H3,(H,21,22)
InChIKeyCYUAITQYEVIIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide: Core Identity and Structural Context for Scientific Procurement


2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide (CAS 386765-49-7, molecular formula C19H20N2OS2, MW 356.5 g/mol) is a synthetic small-molecule benzothiazole–acetamide conjugate . The structure integrates a benzothiazole-2-thioether linker with a 2,6-diethylphenyl acetamide terminus, placing it within the broader 2-(benzothiazolylthio)acetamide chemotype explored for chemokine receptor antagonism, antimicrobial, and anticonvulsant applications [1]. This compound is currently offered as a research-grade screening molecule for non-human investigations and is not classified as an approved pharmaceutical ingredient .

Why 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide Cannot Be Replaced by Closest In-Class Analogs for Screening Campaigns


The 2,6-diethylphenyl amide motif imparts a distinct steric and electronic profile that differentiates this compound from otherwise identical benzothiazolylthio-acetamide cores bearing unsubstituted phenyl, 4-substituted phenyl, or heterocyclic amides. In the CCR3 antagonist series, even modest alterations of the amide substituent shifted IC50 values by more than two orders of magnitude and inverted selectivity between CCR1 and CCR3, demonstrating that the amide terminus is a critical determinant of target engagement [1]. Consequently, simple replacement with a benzothiazolylthio-acetamide carrying a different anilide—such as the 4-nitro-1,2,5-oxadiazol-3-yl analogue—yields a completely different activity profile and cannot recapitulate the screening readout expected from the 2,6-diethylphenyl variant [2].

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide Versus Structural Neighbors


Physicochemical Differentiation: Calculated Lipophilicity and Ionization versus Benzothiazole-6-amino Analog WL-164379

Introduction of the 2,6-diethylphenyl amide in place of the unsubstituted benzothiazole core significantly increases calculated lipophilicity. The target compound has a predicted density of 1.26 ± 0.1 g/cm³ and a predicted pKa of 13.23 ± 0.70, consistent with a neutral, highly lipophilic scaffold . In contrast, the 6-amino-substituted analog WL-164379 (CAS 311762-65-9) carries a hydrogen-bond-donating –NH2 group that lowers logP and introduces a basic center, altering both solubility and permeability . This difference directly impacts membrane partitioning and non-specific protein binding in cellular assays.

Physicochemical profiling Lipophilicity Drug-likeness Permeability screening

Anti-Tubercular Activity Benchmarking: Class-Level Inference from a Core-Sharing Benzothiazolylthio-Acetamide

A closely related benzothiazolylthio-acetamide—2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide—demonstrated potent anti-mycobacterial activity with MIC values of 0.063–0.125 µg/mL against drug-susceptible and multi-drug-resistant M. tuberculosis H37Rv, and 8 µg/mL against M. abscessus ATCC 19977 [1]. Although the amide substituent differs, both compounds share the identical benzothiazole-2-thioacetamide core, and the amide region is known to tolerate substantial structural variation while retaining activity in this phenotype [1]. While no direct head-to-head data exist for the 2,6-diethylphenyl analogue, the core scaffold is pharmacophorically validated for anti-mycobacterial screening.

Antitubercular Mycobacterium tuberculosis MIC Drug-resistant TB

CCR3 Antagonist Chemotype: Structural SAR Context for Chemokine Receptor Screening

The 2-(benzothiazolylthio)acetamide class has produced potent and selective CCR3 antagonists with IC50 values as low as 1.5–3.0 nM and >800-fold selectivity over CCR1 [1]. The 2,6-diethylphenyl amide substituent in the target compound represents an unexplored deviation from the optimized piperidine- and pyrrolidine-containing side chains that achieved nanomolar potency in that series [1]. This structural novelty renders the compound a valuable tool for probing the SAR tolerance of the amide binding pocket in CCR3 and related chemokine receptors, where the 2,6-diethyl substitution may confer altered residence time or selectivity compared to published leads.

CCR3 antagonist Chemokine receptor Eosinophil Allergic inflammation

Regulatory and Application Scope: Research-Use-Only Designation Versus Drug-Adjacent Analogues

The target compound is explicitly designated for non-human research use only, consistent with its listing in screening compound repositories (e.g., EvitaChem Catalog EVT-4966825) . This contrasts with certain benzothiazole-amide derivatives that have entered preclinical development as anti-tubercular or anti-inflammatory agents and consequently carry additional regulatory documentation requirements [1]. For procurement workflows in academic screening centers or early-discovery CROs, this classification simplifies import/export logistics and removes the need for DEA- or FDA-controlled substance handling protocols that may apply to drug-adjacent analogues.

Research-use-only Procurement compliance Non-human research Screening library

Recommended Research Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide Based on Available Evidence


Anti-Tubercular Lead-Optimization Libraries Targeting the Benzothiazole-2-Thioacetamide Core

Include this compound as a lipophilic amide variant in systematic SAR libraries built around the benzothiazole-2-thioacetamide scaffold, which has demonstrated MIC values as low as 0.063 µg/mL against drug-susceptible and MDR M. tuberculosis [1]. The 2,6-diethylphenyl substituent explores steric bulk and lipophilicity in the amide-binding region, complementing analogues bearing polar heterocyclic amides.

Chemokine Receptor CCR3 Chemical Probe Discovery

Deploy this compound as a structural probe in CCR3 antagonist discovery programs. The benzothiazolylthio-acetamide core has produced antagonists with IC50 values of 1.5–3.0 nM and >800-fold CCR3/CCR1 selectivity [2]. The 2,6-diethylphenyl amide represents unexplored chemical space in the amide pocket; its screening may reveal novel selectivity determinants or binding kinetics distinct from established piperidine-based leads.

Physicochemical Property Screening for Permeability-Limited Targets

Use this compound as a high-logP reference point in permeability and protein-binding assays. With a predicted density of 1.26 g/cm³ and pKa of 13.23, it is expected to be more lipophilic than the 6-amino analog WL-164379 . This property profile is relevant for CNS-penetrant or intracellular-target screening cascades where logP is a critical selection parameter.

Academic High-Throughput Screening Library Enrichment Without Regulatory Overhead

Add this compound to diversity-oriented screening collections in academic or non-profit settings where procurement simplicity is essential. Unlike drug-adjacent benzothiazole derivatives claimed in therapeutic patents [1], this compound is designated for non-human research only, minimizing import/export and compliance barriers .

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.